(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester
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Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding pyrrolidine with the desired carboxylic acid in the presence of a coupling agent . The Boc group can be introduced using Boc2O in the presence of a base.Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The stereochemistry is indicated by the (2S,4S) prefix, meaning that the substituents on the 2nd and 4th carbons are oriented in the same direction in a standard projection .Chemical Reactions Analysis
The compound can undergo reactions typical of esters and amines. For example, the ester can be hydrolyzed to give the corresponding carboxylic acid . The Boc group can be removed under acidic conditions to reveal the free amine.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and Boc groups would likely make the compound relatively non-polar and soluble in organic solvents .Scientific Research Applications
Chemical Modification and Application Potential
Xylan Derivatives and Their Application Potential : The chemical modification of xylan to produce biopolymer ethers and esters with specific properties highlights the importance of functional group modification in creating materials with desired characteristics. This research discusses the synthesis of novel xylan esters and their potential applications in drug delivery, showcasing the versatility of chemically modified esters in biomedical applications (Petzold-Welcke et al., 2014).
Biotechnological Routes Based on Lactic Acid Production : This study explores the conversion of lactic acid into valuable chemicals, including lactate ester, via chemical and biotechnological routes. The findings emphasize the role of carboxylic acid esters as feedstocks in green chemistry, underlining the importance of esterification processes in creating sustainable chemicals (Gao, Ma, & Xu, 2011).
Carboxylic Ester Hydrolases in Bacteria : This review categorizes carboxylic ester hydrolases based on their active site, structure, and function, illustrating the biological significance and industrial applications of ester hydrolysis. The study underscores the diversity and utility of ester-based reactions in biological systems and their relevance in industrial processes (Oh, Kim, & Kim, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-6-18-11(16)9-7-8(2)10(15)14(9)12(17)19-13(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJJCVPZFSEJO-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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